molecular formula C20H21N3O4S B2677770 Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-82-5

Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2677770
CAS No.: 851947-82-5
M. Wt: 399.47
InChI Key: YATGJQYIROQETF-UHFFFAOYSA-N
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Description

Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused thiophene-pyridazine core. Key structural features include an isobutyramido substituent at position 5, a p-tolyl group at position 3, and an ethyl carboxylate ester at position 1.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-(2-methylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-5-27-20(26)16-14-10-28-18(21-17(24)11(2)3)15(14)19(25)23(22-16)13-8-6-12(4)7-9-13/h6-11H,5H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATGJQYIROQETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • C : 16
  • H : 18
  • N : 2
  • O : 3
  • S : 1

Predicted Properties

PropertyValue
Molecular Weight298.39 g/mol
LogP2.5
SolubilityNot extensively studied

Antitumor Activity

Early studies suggest that thieno[3,4-d]pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specific data on ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is scarce; however, related compounds have shown promising results in preclinical models.

Anti-inflammatory Properties

The compound's structural features may contribute to its anti-inflammatory effects. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The exact pathways through which this compound exerts these effects remain to be elucidated.

While specific mechanisms for this compound are not fully characterized, thieno[3,4-d]pyridazines generally modulate signaling pathways involved in cell survival and apoptosis. They may interact with various molecular targets including:

  • Kinases
  • Transcription factors

This interaction could potentially lead to altered gene expression profiles associated with tumor growth and inflammation.

Study Example 1: Antitumor Activity in Breast Cancer Cells

A study investigating similar thieno[3,4-d]pyridazine derivatives reported significant cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of Bcl-2 family proteins.

Study Example 2: Inhibition of Inflammatory Cytokines

Another study focused on a related derivative demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential application for this compound in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thienopyridazine derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Reference
Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Target) 5: Isobutyramido; 3: p-Tolyl ~437.47* Hypothesized A1 receptor modulation N/A†
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (13a) 5: Amino; 3: Phenyl 353.37 Adenosine A1 receptor antagonist
Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (66) 5: Methylamino; 3: 4-Chlorophenyl 403.86 Tau aggregation inhibition
Ethyl 5-amino-7-chloro-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (67) 5: Amino; 3: 4-Chlorophenyl; 7: Chloro 438.29 Enhanced metabolic stability
AT-007 (2-(4-oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid) 3: CF3-benzothiazole; 1: Acetic acid 461.40 Clinical candidate (undisclosed)

*Estimated based on similar compounds; †Not explicitly studied in provided evidence.

Key Differences and Implications

Substituent Effects on Receptor Binding The isobutyramido group in the target compound may enhance lipophilicity compared to the amino group in 13a . This could improve blood-brain barrier penetration, critical for central nervous system targets like adenosine A1 receptors.

Biological Activity Compound 13a demonstrated A1 receptor antagonism in vitro, while the target compound’s isobutyramido substituent may shift activity toward allosteric modulation, as seen with 2-amino-3-benzoylthiophenes in adenosine receptor studies . Halogenated derivatives (e.g., 67 with chloro substituents) show improved metabolic stability but reduced solubility, a trade-off the target compound may balance via its non-halogenated p-tolyl group .

Synthetic Accessibility

  • The target compound’s synthesis likely follows a microwave-assisted protocol similar to 13a, involving cyclization of dihydropyridazine precursors with sulfur and morpholine . However, the isobutyramido group requires additional steps, such as amidation, which may lower yield compared to simpler analogs like 66 (27% yield) .

Pharmacological and Physicochemical Insights

  • Adenosine Receptor Specificity: Thienopyridazines with amino or acylated amino groups (e.g., target compound) are hypothesized to interact with A1 receptors, which couple to Gᵢ/o proteins and modulate cyclic AMP levels . The absence of trifluoromethyl or benzo[d]thiazole groups (as in AT-007) suggests distinct target selectivity compared to clinical-stage molecules .

Q & A

Q. Q1. What are the optimal synthetic routes for Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?

Answer: The compound is synthesized via multi-step heterocyclic reactions. Key steps include:

  • Gewald reaction for thiophene ring formation, using ethyl cyanoacetate and elemental sulfur under basic conditions .
  • Cyclocondensation with substituted pyridazine precursors, facilitated by microwave-assisted heating to improve yield and reduce reaction time .
  • Isobutyramido group introduction via nucleophilic substitution or coupling reactions, monitored by HPLC (retention time: ~1.25 minutes) for purity validation .
  • Final purification employs recrystallization from methylene chloride/petroleum ether or column chromatography .

Q. Q2. How is structural characterization performed for this compound?

Answer:

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, confirming dihydrothieno-pyridazine core geometry and substituent positions .
  • NMR spectroscopy (¹H, ¹³C) identifies proton environments (e.g., δ 7.65 ppm for aromatic protons, δ 4.34 ppm for ethyl CH₂) and carbon backbone connectivity .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 372.0173 vs. calculated 372.0180 for Cl-substituted analogs) .

Advanced Research Questions

Q. Q3. What structure-activity relationships (SAR) govern its modulation of adenosine A1 receptors (A1AR)?

Answer:

  • The thieno[3,4-d]pyridazine core is critical for A1AR binding, with the p-tolyl group enhancing affinity through hydrophobic interactions .
  • Isobutyramido substitution at position 5 improves allosteric modulation efficacy, as shown by kinetic dissociation assays (e.g., 60% allosteric enhancer (AE) score for analog 60) .
  • Ethyl ester at position 1 balances lipophilicity and bioavailability, with modifications (e.g., methyl or tert-butyl esters) reducing brain penetration in preclinical models .

Q. Q4. How can researchers resolve contradictions between allosteric vs. orthosteric binding data for this compound?

Answer:

  • Radioligand kinetic assays distinguish allosteric effects by measuring dissociation rates of orthosteric ligands (e.g., [³H]-DPCPX). A slowed dissociation rate confirms allosteric modulation .
  • Mutagenesis studies identify key receptor residues (e.g., transmembrane domain mutations) that disrupt binding, clarifying binding site localization .
  • Molecular dynamics simulations model ligand-receptor interactions, revealing competitive displacement in orthosteric binding vs. conformational stabilization in allosteric modes .

Q. Q5. What computational methods predict its pharmacokinetic properties?

Answer:

  • QSAR models correlate logP values (predicted ~1.46 g/cm³) with blood-brain barrier permeability, guiding derivative design for CNS targets .
  • Docking simulations (e.g., AutoDock Vina) map electrostatic interactions between the pyridazine core and A1AR’s extracellular loops, prioritizing analogs with improved selectivity .
  • ADMET prediction tools (e.g., SwissADME) assess metabolic stability, highlighting susceptibility to esterase-mediated hydrolysis of the ethyl carboxylate group .

Methodological Considerations

Q. Q6. How to optimize experimental design for in vitro bioactivity assays?

Answer:

  • Concentration-response curves (0.1 nM–10 μM range) quantify potency (EC₅₀) in cAMP inhibition assays using HEK293 cells expressing human A1AR .
  • Negative controls include parent scaffolds lacking the isobutyramido group to isolate substituent-specific effects .
  • Counter-screening against related receptors (e.g., A2AAR, A3AR) ensures selectivity, reducing off-target liabilities .

Q. Q7. What analytical techniques validate compound stability under experimental conditions?

Answer:

  • Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS monitor degradation products (e.g., hydrolyzed carboxylate forms) .
  • Circular dichroism (CD) assesses conformational stability in aqueous buffers, critical for maintaining activity in cell-based assays .
  • Solid-state NMR detects polymorphic transitions during lyophilization, ensuring batch consistency .

Data Interpretation Challenges

Q. Q8. How to address discrepancies in SAR between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling (e.g., plasma protein binding, clearance rates) reconciles in vitro potency with in vivo efficacy. For example, high plasma protein binding (>95%) may reduce free drug concentrations .
  • Metabolite identification (via LC-MS/MS) identifies active or inhibitory derivatives formed in vivo, refining SAR hypotheses .
  • Tissue distribution studies using radiolabeled compounds quantify brain penetration, explaining poor correlation in CNS targets .

Advanced Applications

Q. Q9. Can this compound serve as a template for tau aggregation inhibitors?

Answer:

  • Thioflavin T assays demonstrate concentration-dependent inhibition of tau fibrillization (IC₅₀ ~5 μM), with the isobutyramido group disrupting β-sheet stacking .
  • Cryo-EM visualizes compound binding to protofibril grooves, informing structural modifications to enhance affinity .
  • Transgenic mouse models (e.g., P301S tauopathy) evaluate cognitive rescue, though blood-brain barrier penetration remains a challenge for ethyl ester derivatives .

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